Methyl 2-(4-chlorophenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate
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Description
Methyl 2-(4-chlorophenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate is a useful research compound. Its molecular formula is C13H13ClN2O2S and its molecular weight is 296.77. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
A study by Kuruvilla et al. (2018) focused on the spectroscopic properties of a compound structurally similar to Methyl 2-(4-chlorophenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate. They employed FT-IR and FT-Raman techniques, complemented by quantum mechanical methods, to interpret and predict vibrational spectra. Their findings shed light on the biological activity of the compound based on its molecular electrostatic potential and HOMO-LUMO energies (Kuruvilla, Prasana, Muthu, & George, 2018).
Synthesis for Antimicrobial Activity
Akbari et al. (2008) synthesized derivatives of tetrahydropyrimidine-2-thiones, closely related to the chemical , for their potential biological activities. Their research demonstrated that some synthesized compounds exhibited significant antimicrobial activities, suggesting a potential application in developing new antimicrobial agents (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).
Anticancer Activity
Research by Hafez and El-Gazzar (2017) involved synthesizing derivatives of thieno[3,2-d]pyrimidine, a compound structurally similar to the one . They found that many of these derivatives displayed potent anticancer activity on various human cancer cell lines, which indicates the potential of similar compounds in cancer research and treatment (Hafez & El-Gazzar, 2017).
Structural Optimization in Pharmacology
A study by Kawakami et al. (1996) explored derivatives of 4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, which is structurally related to the chemical . Their research aimed at inhibiting rabbit platelet aggregation induced by platelet activating factor (PAF), contributing significantly to the understanding of PAF receptor antagonists (Kawakami, Kitani, Yuasa, Abe, Moriwaki, Kagoshima, Terasawa, & Tahara, 1996).
Properties
IUPAC Name |
methyl 4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-7-10(12(17)18-2)11(16-13(19)15-7)8-3-5-9(14)6-4-8/h3-6,11H,1-2H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVODEUQZAURROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.